5-Ethyl-2,2,5-trimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,2,5-trimethylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its unique structure, which includes an ethyl group and three methyl groups attached to a heptane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,2,5-trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a heptane derivative with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of petrochemical feedstocks. The process includes the catalytic cracking of larger hydrocarbons to produce the desired branched alkane. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,2,5-trimethylheptane undergoes various chemical reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can replace hydrogen atoms with halogen atoms.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a catalyst.
Cracking: High temperatures and catalysts like zeolites are used in the cracking process.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 5-ethyl-2,2,5-trimethylheptanol, 5-ethyl-2,2,5-trimethylheptanal, or 5-ethyl-2,2,5-trimethylheptanoic acid.
Substitution: Halogenated derivatives such as 5-ethyl-2,2,5-trimethylheptyl chloride or bromide.
Cracking: Smaller alkanes and alkenes, such as ethane, propane, and butenes.
Scientific Research Applications
5-Ethyl-2,2,5-trimethylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of branched alkanes and their reactivity.
Biology: Its derivatives are studied for their potential biological activity and interactions with enzymes.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the formulation of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
As an alkane, 5-Ethyl-2,2,5-trimethylheptane primarily interacts through van der Waals forces. Its mechanism of action in chemical reactions involves the breaking and forming of C-H and C-C bonds. The molecular targets and pathways depend on the specific reaction and conditions. For example, in oxidation reactions, the compound’s hydrogen atoms are replaced by oxygen-containing functional groups.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethylheptane: Similar structure but lacks the ethyl group.
2,3,5-Trimethylheptane: Similar structure with different methyl group positions.
2,5,5-Trimethylheptane: Similar structure with different methyl group positions.
Uniqueness
5-Ethyl-2,2,5-trimethylheptane is unique due to the presence of both an ethyl group and three methyl groups, which influence its physical and chemical properties. This specific arrangement of substituents affects its boiling point, melting point, and reactivity compared to other branched alkanes.
Properties
CAS No. |
62199-12-6 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
5-ethyl-2,2,5-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-12(6,8-2)10-9-11(3,4)5/h7-10H2,1-6H3 |
InChI Key |
KJWMMFYTYSUWMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)CCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.